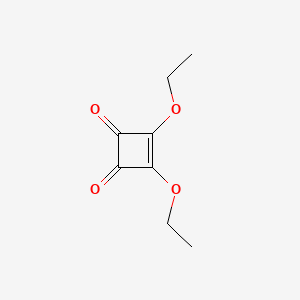

3,4-Diethoxy-3-cyclobutene-1,2-dione

描述

属性

IUPAC Name |

3,4-diethoxycyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-3-11-7-5(9)6(10)8(7)12-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSFLZCLKYZYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)C1=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200334 | |

| Record name | Squaric acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5231-87-8 | |

| Record name | Diethyl squarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5231-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Squaric acid diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005231878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Squaric acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Diethoxy-3-cyclobutene-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Diethoxy-3-cyclobutene-1,2-dione from Squaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-diethoxy-3-cyclobutene-1,2-dione, commonly known as diethyl squarate, from squaric acid. Diethyl squarate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1][2] Its unique chemical reactivity allows for the synthesis of complex molecules with diverse functionalities.[1] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Overview of the Synthesis

The synthesis of this compound from 3,4-dihydroxy-3-cyclobutene-1,2-dione (B22372) (squaric acid) is a dietherification reaction. The most efficient and widely used method involves the reaction of squaric acid with anhydrous ethanol (B145695) in the presence of a dehydrating agent, typically an orthoformate like triethyl orthoformate.[3][4] This method is lauded for its high yields, safety, and scalability.[3][4]

The general reaction is as follows:

Squaric Acid + 2 Ethanol → this compound + 2 H₂O

The orthoformate serves to remove the water generated during the esterification, driving the equilibrium towards the product.

Quantitative Data Summary

The following table summarizes the key quantitative data from various reported experimental protocols for the synthesis of diethyl squarate.

| Parameter | Method 1 | Method 2 |

| Starting Material | Squaric Acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) | Squaric Acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) |

| Reagents | Anhydrous Ethanol, Triethyl Orthoformate | Anhydrous Ethanol |

| Reaction Time | 48 hours[1][5] | Overnight[5] |

| Temperature | 80°C (Reflux)[1][5] | Reflux[5] |

| Yield | 97%[1][5] | 50%[5] |

| Purification | Flash Chromatography (DCM)[1][5] | Fast Column Chromatography[5] |

| Product Appearance | Yellowish oily substance[1][5] | Not specified |

| Reference | Guidechem[1], ChemicalBook[5] | ChemicalBook[5] |

Physical and Spectroscopic Properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₁₀O₄[6][7] |

| Molecular Weight | 170.16 g/mol [5][7] |

| Boiling Point | 95 °C at 0.1 mmHg[7][8][9] |

| Density | ~1.15 g/mL at 25 °C[1][7][8][9] |

| Refractive Index (n20/D) | 1.509[7][8] |

| ¹H NMR (300MHz, CDCl₃) | δ 4.72 (m, 4H), 1.44 (t, J=87.9Hz, 6H)[5] |

Detailed Experimental Protocols

Two primary methods for the synthesis are detailed below. Method A, utilizing triethyl orthoformate, is generally preferred due to its significantly higher yield.

Method A: High-Yield Synthesis using Triethyl Orthoformate

This protocol is adapted from a procedure reported to yield 97% of the desired product.[1][5]

Materials:

-

3,4-dihydroxy-3-cyclobutene-1,2-dione (squaric acid) (3.00 g, 26.4 mmol)[1][5]

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Flash chromatography system

-

Dichloromethane (B109758) (DCM) for chromatography

Procedure:

-

To a round-bottom flask, add 3,4-dihydroxy-3-cyclobutene-1,2-dione (3.00 g, 26.4 mmol) and anhydrous ethanol (150 mL).[1][5]

-

Stir the mixture at room temperature to dissolve the squaric acid.

-

Add triethyl orthoformate (12.0 mL, 72.2 mmol) to the stirred solution at room temperature.[1][5]

-

Equip the flask with a reflux condenser and heat the mixture to 80°C.[1][5]

-

After 48 hours, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and obtain a crude yellow oil.[1][5]

-

Purify the crude product by flash chromatography using dichloromethane (DCM) as the eluent to yield this compound as a yellowish oily substance (3.57 g, 97% yield).[1][5]

Method B: Direct Esterification

This is a simpler method but results in a lower yield.

Materials:

-

Squaric acid (1.0023 g)[5]

-

Anhydrous ethanol (30 mL)[5]

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Fast column chromatography system

Procedure:

-

Dissolve squaric acid (1.0023 g) in 30 mL of anhydrous ethanol in a round-bottom flask.[5]

-

Heat the solution to reflux and maintain it overnight.[5]

-

After the reaction is complete, concentrate the reaction solution under reduced pressure.[5]

-

Purify the resulting product by fast column chromatography to obtain the diethyl ester of squaric acid (0.7430 g, 50% yield).[5]

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: High-yield synthesis workflow for diethyl squarate.

Caption: Chemical reaction scheme for diethyl squarate synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Diethyl squarate synthesis - chemicalbook [chemicalbook.com]

- 6. CAS 5231-87-8: Diethyl squarate | CymitQuimica [cymitquimica.com]

- 7. This compound 98 5231-87-8 [sigmaaldrich.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. This compound light brown liquid China Manufacturers Suppliers Factory Exporter [dgtbcb.com]

Spectroscopic Profile of Squaric Acid Diethyl Ester: A Technical Guide

An in-depth guide to the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of squaric acid diethyl ester, tailored for researchers, scientists, and professionals in drug development.

Introduction

Squaric acid diethyl ester, also known as diethyl squarate, is a versatile organic compound with the chemical formula C₈H₁₀O₄.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals and functional materials, including photosensitive squaraine dyes.[1][2] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and utilization in synthetic chemistry. This guide provides a comprehensive overview of the NMR, IR, and MS spectroscopic data for squaric acid diethyl ester, complete with experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for squaric acid diethyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 4.85 | Quartet (q) | 4H | -OCH₂- | 7.1 |

| 1.48 | Triplet (t) | 6H | -CH₃ | 7.1 |

Solvent: acetone-d₆, Spectrometer Frequency: 400 MHz[3]

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 186.42 | C=O |

| 180.83 | C=C-O |

| 70.65 | -OCH₂- |

| 16.06 | -CH₃ |

Solvent: acetone-d₆, Spectrometer Frequency: 100 MHz[3]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1830 | Strong | C=O stretch (asymmetric) |

| 1700 | Strong | C=O stretch (symmetric) |

| 1630 | Medium | C=C stretch |

Sample preparation: KBr pellet[4]

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 170 | 40 | [M]⁺ (Molecular Ion) |

| 113 | - | [M - C₂H₅O]⁺ |

| 29 | 100 (Base Peak) | [C₂H₅]⁺ |

| 27 | - | [C₂H₃]⁺ |

Ionization method: Electron Ionization (EI)[4][5]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Synthesis of Squaric Acid Diethyl Ester

A common and efficient method for the synthesis of diethyl squarate involves the reaction of squaric acid with triethyl orthoformate in ethanol (B145695).[1]

Procedure:

-

In a 150 mL round-bottom flask, 3,4-dihydroxy-3-cyclobutene-1,2-dione (B22372) (squaric acid) (3.00 g, 26.4 mmol) is mixed with anhydrous ethanol (150 mL) and triethyl orthoformate (12.0 mL, 72.2 mmol).[1]

-

The mixture is stirred at room temperature and then heated to 80°C to reflux for 48 hours.[1]

-

After the reaction is complete, the mixture is concentrated under reduced pressure.[1]

-

The resulting crude yellowish oil is purified by flash chromatography using dichloromethane (B109758) (DCM) as the eluent to yield diethyl squarate as a yellowish oily substance.[1]

NMR Spectroscopy

Sample Preparation: A small amount of the purified diethyl squarate is dissolved in a deuterated solvent, such as acetone-d₆ or chloroform-d₃, in an NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, the chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. For ¹³C NMR, the chemical shifts are also referenced to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized using Electron Ionization (EI).

Data Acquisition: The mass spectrum is obtained by scanning a range of mass-to-charge (m/z) ratios, and the relative abundance of each ion is recorded.

Data Interpretation and Structural Elucidation

The spectroscopic data presented are consistent with the structure of squaric acid diethyl ester.

-

¹H NMR: The quartet at 4.85 ppm corresponds to the four methylene (B1212753) protons (-OCH₂-), which are adjacent to a methyl group, hence the quartet splitting. The triplet at 1.48 ppm corresponds to the six methyl protons (-CH₃), which are adjacent to a methylene group, resulting in a triplet. The integration values of 4H and 6H are consistent with the number of protons in each environment.[3]

-

¹³C NMR: The downfield signals at 186.42 and 180.83 ppm are characteristic of the carbonyl and olefinic carbons of the squarate ring system, respectively. The signals at 70.65 and 16.06 ppm correspond to the methylene and methyl carbons of the ethyl groups.[3]

-

IR Spectroscopy: The strong absorption bands at 1830 and 1700 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the two carbonyl groups in the four-membered ring. The band at 1630 cm⁻¹ is attributed to the C=C double bond stretching vibration within the ring.[4]

-

Mass Spectrometry: The molecular ion peak at m/z 170 confirms the molecular weight of diethyl squarate. The base peak at m/z 29 is due to the stable ethyl cation ([C₂H₅]⁺). The peak at m/z 113 likely results from the loss of an ethoxy radical ([M - C₂H₅O]⁺).[4][5]

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of squaric acid diethyl ester. The presented NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive understanding of the structural features of this important chemical intermediate. This information is invaluable for researchers and scientists involved in the synthesis, characterization, and application of squaric acid derivatives in drug discovery and materials science.

References

- 1. Page loading... [guidechem.com]

- 2. Synthesis and Structural Analysis of New (−)-Cytisine Squaramides [mdpi.com]

- 3. Diethyl squarate synthesis - chemicalbook [chemicalbook.com]

- 4. Diethyl squarate | C8H10O4 | CID 123228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethyl squarate | 5231-87-8 [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 3,4-Diethoxy-3-cyclobutene-1,2-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diethoxy-3-cyclobutene-1,2-dione, also commonly known as diethyl squarate, is a versatile synthetic building block with significant applications in medicinal chemistry and materials science. Its unique strained four-membered ring structure and reactive dione (B5365651) functionality make it a valuable precursor for the synthesis of a wide range of compounds, including bioactive molecules and functional dyes. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and essential safety and handling information.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized in the table below.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Diethyl squarate, Squaric acid diethyl ester |

| CAS Number | 5231-87-8[1][2] |

| Molecular Formula | C₈H₁₀O₄[1] |

| Molecular Weight | 170.16 g/mol [1] |

| Appearance | Colorless to light brown liquid[3] |

Quantitative Physical Properties

A summary of the key quantitative physical properties of this compound is presented below, providing essential data for experimental design and process development.

| Property | Value | Conditions |

| Density | 1.15 g/mL | at 25 °C[4] |

| Boiling Point | 95 °C | at 0.1 mmHg[4] |

| Refractive Index | 1.509 | at 20 °C (n20/D)[4] |

| Flash Point | > 110 °C (> 230 °F) | Closed cup[4] |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Soluble | Ethanol (B145695), Ether[3] |

Spectral Data

The following table summarizes the key spectral data for this compound, which are crucial for its identification and characterization.

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | δ 4.85 (q, J = 7.1 Hz, 4H), 1.48 (t, J = 7.1 Hz, 6H) in Acetone-d₆ |

| ¹³C NMR | δ 186.42, 180.83, 170.33, 70.65, 16.06 in Acetone-d₆ |

| Mass Spectrum (EI) | Major fragments at m/z 29, 27, 31 |

| Infrared (IR) | Characteristic C=O and C=C stretching frequencies |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physical properties are provided below.

Synthesis of this compound

A common and efficient method for the synthesis of diethyl squarate involves the esterification of squaric acid.[5]

Materials:

-

Squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione)

-

Anhydrous ethanol

-

Triethyl orthoformate

-

Dichloromethane (B109758) (for chromatography)

Procedure:

-

To a stirred solution of 3,4-dihydroxy-3-cyclobutene-1,2-dione (B22372) (3.00 g, 26.4 mmol) in anhydrous ethanol (150 mL), add triethyl orthoformate (12.0 mL, 72.2 mmol) at room temperature.

-

Heat the mixture to reflux at 80°C and maintain for 48 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

The resulting crude yellow oil is then purified by flash chromatography using dichloromethane as the eluent to yield this compound as a yellow oil (3.57 g, 97% yield).

Determination of Physical Properties

The following are general standard operating procedures for the determination of the physical properties of liquid organic compounds like diethyl squarate.

1. Density Determination: The density of a liquid can be determined using a pycnometer or a digital density meter. The procedure using a pycnometer is as follows:

-

Clean and dry a pycnometer of a known volume.

-

Weigh the empty pycnometer.

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are present, and thermostat to a specific temperature (e.g., 25°C).

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the volume of the pycnometer.

2. Boiling Point Determination (under reduced pressure): The boiling point at reduced pressure is determined by vacuum distillation.

-

Place the liquid sample in a distillation flask.

-

Assemble a vacuum distillation apparatus, including a manometer to measure the pressure.

-

Gradually reduce the pressure inside the apparatus to the desired level (e.g., 0.1 mmHg).

-

Heat the distillation flask.

-

The temperature at which the liquid boils and the vapor condenses and is collected in the receiving flask is recorded as the boiling point at that specific pressure.

3. Refractive Index Measurement: An Abbe refractometer is commonly used to measure the refractive index of liquids.

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Apply a small amount of the liquid sample to the prism of the refractometer.

-

Close the prism and allow the temperature to equilibrate to 20°C.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index value from the scale.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[1][6][7]

GHS Hazard Classification:

-

Health Hazards: Causes skin irritation (H315), May cause an allergic skin reaction (H317), Causes serious eye irritation (H319), May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334), May cause respiratory irritation (H335).[1][4]

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/eye protection/face protection.[1][7]

-

Response: IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.[1]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Keep refrigerated.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Goggles (European standard - EN 166).[1]

-

Hand Protection: Protective gloves.[1]

-

Respiratory Protection: Use a chemical fume hood. For larger scale or emergency use, a full-face respirator with an organic vapor filter is recommended.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound from squaric acid.

Caption: Synthesis workflow for this compound.

References

- 1. fishersci.de [fishersci.de]

- 2. usbio.net [usbio.net]

- 3. CAS 5231-87-8: Diethyl squarate | CymitQuimica [cymitquimica.com]

- 4. 3,4-ジエトキシ-3-シクロブテン-1,2-ジオン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Diethyl squarate | 5231-87-8 [chemicalbook.com]

- 6. Diethyl squarate | C8H10O4 | CID 123228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

Diethyl Squarate: A Comprehensive Technical Guide to its Mechanism of Action in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl squarate, the diethyl ester of squaric acid, is a versatile and highly reactive building block in organic synthesis. Its unique four-membered ring structure, featuring a combination of vinylogous ester and ketone functionalities, imparts a distinct electrophilic character that drives its participation in a variety of organic transformations. This technical guide provides an in-depth exploration of the core mechanisms of action of diethyl squarate, with a focus on its utility in nucleophilic substitution reactions, its role in the formation of functional materials, and its emerging applications in bioconjugation and medicinal chemistry. Detailed experimental protocols for key reactions, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers in the field.

Introduction

Diethyl squarate (3,4-diethoxy-3-cyclobutene-1,2-dione) is a valuable reagent in organic chemistry, prized for its ability to readily undergo reactions to form a diverse array of complex molecules.[1] Its high reactivity stems from the strained four-membered ring and the presence of two electron-withdrawing carbonyl groups, which make the vinylic carbons susceptible to nucleophilic attack.[2] This guide will delve into the fundamental reaction mechanisms that govern the chemistry of diethyl squarate, providing a detailed understanding for its application in pharmaceutical development, materials science, and beyond.[1][3]

Core Mechanism of Action: Nucleophilic Addition-Elimination

The predominant mechanism of action for diethyl squarate in organic reactions is a nucleophilic addition-elimination pathway. This two-step process is central to the synthesis of a wide range of squaric acid derivatives, including squaramides, squaraine dyes, and other functionalized molecules.[4]

Mechanism with Amines:

The reaction with primary and secondary amines is a cornerstone of diethyl squarate chemistry. The lone pair of the amine nitrogen acts as the nucleophile, attacking one of the electrophilic vinylic carbons of the squarate ring. This addition step leads to the formation of a tetrahedral intermediate. Subsequently, an ethoxide group is eliminated, and the carbonyl group is reformed, resulting in a monosubstituted squaramate ester. This product can then undergo a second nucleophilic addition-elimination with another amine to yield a disubstituted squaramide.[4]

Reaction with Thiols:

Similar to amines, thiols can react with diethyl squarate via a nucleophilic addition-elimination mechanism. The sulfur atom of the thiol acts as the nucleophile. The reactivity of thiols can be influenced by the reaction conditions, such as pH, which affects the concentration of the more nucleophilic thiolate anion.[5]

Quantitative Data

The efficiency of reactions involving diethyl squarate is dependent on various factors including the nucleophile, solvent, temperature, and presence of catalysts.

Reaction Yields

The synthesis of squaramides from diethyl squarate and primary amines generally proceeds with good to excellent yields.

| Nucleophile (Amine) | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzylamine | Methanol | Room Temp | 33 | [6] |

| 2-Aminopyridine | Dichloromethane | Room Temp | 73 | [7] |

| Aniline | Ethanol | Room Temp | 95 (with Zn(OTf)₂) | [8] |

| Various substituted anilines and benzylamines | Ethanol/Water | Room Temp | 81-99 | [8] |

| Pyridine derivatives | Ethanol | Room Temp | 76-84 | [9] |

Table 1: Selected Reaction Yields for the Synthesis of Squaramides from Diethyl Squarate.

Reaction Kinetics

Kinetic studies provide valuable insights into the reactivity of diethyl squarate. The reaction with amines is a second-order process.

| Reactant 1 | Reactant 2 | Rate Constant (k) | Conditions | Reference |

| Dibutyl squarate | Benzylamine | k₁ = 6.3 x 10⁻² M⁻¹s⁻¹ | Room Temperature | [4] |

| Monosubstituted squaramide ester | Benzylamine | k₂ = 5.6 x 10⁻⁴ M⁻¹s⁻¹ | Room Temperature | [4] |

Table 2: Kinetic Data for the Reaction of a Squarate Ester with Benzylamine.

The data clearly shows that the second substitution occurs at a significantly slower rate, approximately two orders of magnitude slower than the first. This is attributed to the electron-donating effect of the newly introduced amino group, which reduces the electrophilicity of the squarate ring.[4]

Cycloaddition Reactions: An Area of Limited Exploration

While diethyl squarate's role as an electrophile in nucleophilic substitutions is well-established, its participation in cycloaddition reactions, particularly as a dienophile in [4+2] Diels-Alder reactions, is not well-documented in the literature. The electron-deficient nature of the double bond in diethyl squarate would theoretically make it a suitable dienophile for reaction with electron-rich dienes in a normal-electron-demand Diels-Alder reaction.[10] Conversely, in an inverse-electron-demand Diels-Alder scenario, diethyl squarate would need to act as the diene, which is structurally not feasible.

There is more potential for diethyl squarate to participate in [2+2] photocycloadditions, given its carbonyl functionalities which can be photochemically excited.[11] However, specific examples of such reactions involving diethyl squarate are not prevalent in the reviewed literature. Further research in this area could unveil novel synthetic pathways.

Applications and Associated Mechanisms

Synthesis of Squaraine Dyes

Diethyl squarate is a key precursor in the synthesis of squaraine dyes, which are known for their intense and sharp absorption bands in the visible and near-infrared regions.[12] The synthesis typically involves the condensation of an electron-rich aromatic or heteroaromatic compound with squaric acid or its derivatives, like diethyl squarate. The mechanism follows the nucleophilic addition-elimination pathway, where the electron-rich nucleophile attacks the squarate ring.

Cross-linking of Polymers

Diethyl squarate serves as an effective cross-linking agent for polymers containing nucleophilic side chains, such as the lysine (B10760008) residues in gelatin.[3] This property is exploited in the formation of hydrogels for biomedical applications, including 3D cell culture scaffolds and drug delivery systems.[1][3] The cross-linking mechanism involves the reaction of two nucleophilic groups from different polymer chains with a single molecule of diethyl squarate, forming stable squaramide bridges.[3]

Bioconjugation and Chemical Probes

The selective reactivity of diethyl squarate with amines makes it a valuable tool in chemical biology for the conjugation of small molecules to proteins and other biomolecules.[4] This has led to the development of chemical probes for studying biological processes. The workflow for designing such probes often involves the synthesis of a squarate-functionalized ligand that can then react with a specific residue, typically a lysine, on a target protein.[4]

Experimental Protocols

General Procedure for the Synthesis of a Monosubstituted Squaramate Ester

This protocol is adapted from the synthesis of squaramides using primary amines.[7][8]

-

Materials: Diethyl squarate, primary amine (e.g., aniline), ethanol, zinc triflate (optional, as catalyst).

-

Procedure: a. Dissolve diethyl squarate (1.0 eq) in ethanol. b. If using a catalyst, add zinc triflate (0.1-0.2 eq). c. Slowly add a solution of the primary amine (1.0 eq) in ethanol to the diethyl squarate solution at room temperature with stirring. d. Stir the reaction mixture at room temperature for 1-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). e. Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol. f. If the product does not precipitate, remove the solvent under reduced pressure. g. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

General Procedure for the Synthesis of a Symmetrical Disubstituted Squaramide

This protocol is a general method for the synthesis of symmetrical squaramides.[8]

-

Materials: Diethyl squarate, primary amine (2.0 eq or more), ethanol or other suitable solvent.

-

Procedure: a. Dissolve diethyl squarate (1.0 eq) in the chosen solvent. b. Add the primary amine (at least 2.0 eq) to the solution. c. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). d. Cool the reaction mixture to induce precipitation of the product. e. Collect the solid product by filtration and wash with a suitable solvent. f. The product can be further purified by recrystallization.

Protocol for Gelatin Hydrogel Cross-linking with Diethyl Squarate

This protocol is based on the method described for the preparation of gelatin-based hydrogels.[3]

-

Materials: Gelatin, buffer solution (e.g., borate (B1201080) buffer, pH 9.3), diethyl squarate.

-

Procedure: a. Prepare a desired concentration of gelatin solution (e.g., 5% or 10% w/v) in the buffer at a temperature that ensures gelatin dissolution (e.g., 40 °C). b. Add diethyl squarate as the cross-linker to the gelatin solution. The amount of diethyl squarate will determine the cross-linking density. c. Stir the mixture at the same temperature for a specified time (e.g., 90 minutes) to allow for the cross-linking reaction to occur. d. Cast the resulting solution into a mold and allow it to cool and solidify to form the hydrogel. e. The hydrogel can then be washed to remove any unreacted reagents.

Conclusion

Diethyl squarate is a powerful and versatile electrophile in organic synthesis, with its reactivity primarily governed by the nucleophilic addition-elimination mechanism. This reactivity has been extensively utilized in the synthesis of squaramides, squaraine dyes, and for the cross-linking of polymers. The quantitative data on reaction yields and kinetics underscore the efficiency and predictability of these transformations. While its role in cycloaddition reactions remains an area for further investigation, the established chemistry of diethyl squarate continues to provide a robust platform for the development of new materials, pharmaceuticals, and chemical biology tools. This guide serves as a comprehensive resource for understanding and applying the fundamental mechanisms of action of this important synthetic building block.

References

- 1. Page loading... [guidechem.com]

- 2. Squarate Cross-Linked Gelatin Hydrogels as Three-Dimensional Scaffolds for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Squarate Cross-Linked Gelatin Hydrogels as Three-Dimensional Scaffolds for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Diethyl squarate synthesis - chemicalbook [chemicalbook.com]

- 8. Streamlining squaramide synthesis using a sustainable and versatile paper-based platform - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00535C [pubs.rsc.org]

- 9. ddg-pharmfac.net [ddg-pharmfac.net]

- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Structure and Bonding in Squaric Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squaric acid and its derivatives, particularly its esters, represent a unique class of compounds characterized by a planar, four-membered ring with remarkable electronic and reactive properties. This guide provides a comprehensive overview of the structure, bonding, and reactivity of squaric acid esters. It delves into their synthesis, spectroscopic characterization, and the nature of their chemical interactions, with a particular focus on their reactions with amine nucleophiles, a cornerstone of their application in bioconjugation and medicinal chemistry. This document summarizes key quantitative data, provides detailed experimental protocols for characterization, and visualizes reaction pathways to serve as a valuable resource for professionals in drug development and chemical research.

Introduction

Squaric acid, 3,4-dihydroxycyclobut-3-ene-1,2-dione, is a strong diprotic acid with a unique, nearly square-shaped molecular structure.[1] Its derivatives, especially squaric acid esters, have garnered significant attention due to their versatile applications in various fields, including the synthesis of dyes, catalysts, and bioactive compounds.[2] In the realm of drug development and chemical biology, squaric acid esters are particularly valued as amine-reactive crosslinkers for bioconjugation, peptide stapling, and the construction of complex molecular architectures.[3][4]

The reactivity of squaric acid esters is dominated by the electrophilic nature of the four-membered ring, making them susceptible to nucleophilic attack, most notably by primary and secondary amines. This reactivity, coupled with the stability of the resulting squaramide linkage, underpins their utility in covalently modifying proteins and other biomolecules.[4] Understanding the intricate details of their structure and bonding is paramount to harnessing their full potential in designing novel therapeutics and research tools.

Structure and Bonding

Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to understand the electronic structure of squaric acid and its derivatives. These studies reveal a delocalized π-system within the four-membered ring, contributing to its planarity and stability.

Synthesis of Squaric Acid Esters

The synthesis of dialkyl squarates is typically achieved through the esterification of squaric acid. Several methods have been reported, with the use of orthoformates being an efficient and scalable approach.[5][6]

General Synthesis of Diethyl Squarate

A common and effective method for the synthesis of diethyl squarate involves the reaction of squaric acid with triethyl orthoformate in ethanol.[3]

Reaction Scheme:

Caption: Synthesis of diethyl squarate from squaric acid and triethyl orthoformate.

Spectroscopic Characterization

The structure of squaric acid esters can be elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of squaric acid esters. The chemical shifts of the protons and carbons are influenced by the electronic environment of the cyclobutenedione ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Diethyl and Dimethyl Squarate

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

| Diethyl Squarate | ¹H | 4.72 (q, 4H), 1.44 (t, 6H) | CDCl₃ |

| ¹³C | 187.5, 182.5, 70.5, 15.5 | CDCl₃ | |

| Dimethyl Squarate | ¹H | 4.34 (s, 6H) | CD₂Cl₂ |

| ¹³C | 189.35, 184.35, 60.29 | CD₃OD |

Data sourced from references[3][7].

FTIR Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups in squaric acid esters. The most prominent absorption bands are due to the C=O and C=C stretching vibrations of the cyclobutenedione ring.

Table 2: Characteristic FTIR Absorption Bands for Diethyl Squarate

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O stretch | ~1790 | Strong |

| C=C stretch | ~1700 | Strong |

| C-O stretch | ~1300-1000 | Strong |

Data interpreted from reference[8].

Reactivity with Amines

The reaction of squaric acid esters with primary and secondary amines is a cornerstone of their application in bioconjugation. The reaction proceeds via a two-step nucleophilic addition-elimination mechanism.

Reaction Pathway

The initial reaction of a dialkyl squarate with a primary amine yields a mono-substituted squaramate ester. This intermediate is less reactive than the starting diester, allowing for the sequential introduction of a second, different amine to form asymmetrical squaramides.[4][9][10][11]

Caption: Reaction pathway of diethyl squarate with primary amines.

Reaction Kinetics

The kinetics of the reaction of squaric acid esters with amines have been studied to understand their reactivity profile. The second-order rate constants for the reaction of dibutyl squarate with benzylamine (B48309) have been reported, demonstrating the deactivation of the squarate core after the first substitution.

Table 3: Second-Order Rate Constants for the Reaction of Dibutyl Squarate with Benzylamine

| Reaction Step | Rate Constant (k) [M⁻¹s⁻¹] |

| First Substitution (k₁) | 6.3 x 10⁻² |

| Second Substitution (k₂) | 5.6 x 10⁻⁴ |

Data sourced from reference[3].

Experimental Protocols

Synthesis of Diethyl Squarate

Materials:

-

Squaric acid

-

Anhydrous ethanol

-

Triethyl orthoformate

-

Dichloromethane (B109758) (for chromatography)

Procedure: [3]

-

Dissolve squaric acid (1.0 eq) in anhydrous ethanol.

-

Add triethyl orthoformate (2.7 eq) to the solution at room temperature.

-

Heat the mixture to reflux (80 °C) and maintain for 48 hours.

-

Remove the solvent under reduced pressure to obtain a crude yellow oil.

-

Purify the crude product by flash chromatography on silica gel using dichloromethane as the eluent to yield diethyl squarate as a yellow oil.

NMR Spectroscopy

Sample Preparation: [12][13][14][15]

-

Dissolve 5-25 mg of the squaric acid ester in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

FTIR Spectroscopy

Sample Preparation (for liquid samples): [2][8][16][17]

-

Place a small drop of the liquid squaric acid ester onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Place a second salt plate on top of the first and gently press to form a thin, uniform film of the liquid between the plates.

-

Mount the sandwiched plates in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Acquire a background spectrum of the empty salt plates.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Experimental Workflow

Caption: General workflow for the synthesis and characterization of diethyl squarate.

Conclusion

Squaric acid esters are versatile molecules with a rich chemistry that is central to their application in various scientific disciplines. Their unique structure and predictable reactivity with amines make them invaluable tools in drug development and bioconjugation. This guide has provided a foundational understanding of their structure, bonding, synthesis, and characterization. The presented data and protocols offer a practical resource for researchers and scientists working with these remarkable compounds. Further exploration into the crystallographic details of simple squaric acid esters will undoubtedly provide deeper insights into their fascinating properties and pave the way for new applications.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 6. Light-Driven Photoconversion of Squaramides with Implications in Anion Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Diethyl squarate(5231-87-8) IR Spectrum [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. ejournal.upi.edu [ejournal.upi.edu]

- 11. researchgate.net [researchgate.net]

- 12. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 13. journals.iucr.org [journals.iucr.org]

- 14. mdpi.com [mdpi.com]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. Diethyl squarate(5231-87-8) 1H NMR [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Diethyl Squarate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of diethyl squarate, a versatile reagent in organic synthesis. While precise quantitative solubility data is not widely published, this document compiles available qualitative information and presents a general methodology for its experimental determination.

Introduction to Diethyl Squarate

Diethyl squarate (CAS No. 5231-87-8), the diethyl ester of squaric acid, is a key building block in the synthesis of various organic compounds, including dyes, polymers, and pharmaceutical intermediates. Its chemical structure, featuring a four-membered ring and two ethoxy groups, dictates its solubility properties, rendering it generally soluble in organic solvents and insoluble in water. Understanding its solubility is crucial for reaction setup, purification processes, and formulation development.

Qualitative Solubility of Diethyl Squarate

Based on available chemical literature and safety data sheets, the solubility of diethyl squarate in common organic solvents can be summarized as follows. It is important to note that these are qualitative descriptions and solubility can be temperature-dependent.

| Solvent Family | Solvent | Qualitative Solubility |

| Alcohols | Ethanol | Soluble |

| Methanol | Likely Soluble | |

| Ethers | Diethyl Ether | Soluble |

| Tetrahydrofuran (THF) | Likely Soluble | |

| Halogenated | Dichloromethane | Likely Soluble |

| Chloroform | Likely Soluble | |

| Ketones | Acetone | Likely Soluble |

| Esters | Ethyl Acetate | Likely Soluble |

| Amides | Dimethylformamide (DMF) | Likely Soluble |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Likely Soluble |

| Aqueous | Water | Insoluble |

Note: "Likely Soluble" is inferred from the general solubility of similar organic esters and the stated solubility in broad categories of organic solvents. Experimental verification is recommended.

Experimental Protocol for Solubility Determination

The following provides a general methodology for the quantitative determination of diethyl squarate solubility in a specific organic solvent. This protocol can be adapted based on available laboratory equipment and the desired precision.

Objective: To determine the saturation solubility of diethyl squarate in a selected organic solvent at a controlled temperature.

Materials:

-

Diethyl squarate (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of diethyl squarate to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the mixture to settle for a short period to let the excess solid precipitate.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution.

-

-

Quantification (Gravimetric Method):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of diethyl squarate to avoid degradation.

-

Once the solvent is completely evaporated, weigh the vial containing the dried diethyl squarate residue.

-

Calculate the solubility as the mass of the dissolved diethyl squarate per volume of solvent (e.g., in mg/mL or g/100mL).

-

-

Quantification (Spectroscopic/Chromatographic Method):

-

Calibration Curve: Prepare a series of standard solutions of diethyl squarate of known concentrations in the chosen solvent.

-

Measure the absorbance (UV-Vis) at the wavelength of maximum absorbance (λmax) or the peak area (HPLC) for each standard.

-

Plot a calibration curve of absorbance/peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

Use the calibration curve to determine the concentration of diethyl squarate in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for diethyl squarate and the chosen solvent before starting the experiment.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of diethyl squarate.

Caption: General workflow for determining the solubility of diethyl squarate.

Conclusion

While quantitative solubility data for diethyl squarate in a wide array of common organic solvents remains to be extensively documented in publicly accessible literature, its qualitative behavior as a soluble compound in non-polar and polar aprotic and protic organic solvents is well-established. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust starting point for researchers. Careful execution of these methods will enable the generation of reliable and accurate solubility data, facilitating the effective use of diethyl squarate in various scientific and industrial applications.

Diethyl Squarate: A Review of its Thermal Stability and Decomposition

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of diethyl squarate. The information is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. While diethyl squarate is known for its utility as a versatile building block in organic synthesis, detailed quantitative data on its thermal properties is not extensively available in publicly accessible literature. This guide summarizes the known information and outlines standard methodologies for its thermal analysis.

Physicochemical Properties

To understand the thermal behavior of diethyl squarate, it is essential to first consider its fundamental physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₄ | [1] |

| Molecular Weight | 170.16 g/mol | [1] |

| Appearance | Clear yellow to light brownish liquid | [2] |

| Boiling Point | 95 °C @ 0.1 mm Hg | [2] |

| Density | 1.15 g/mL at 25 °C | [2] |

Thermal Stability and Decomposition Products

Under normal storage conditions, diethyl squarate is considered to be a stable compound. However, upon heating, it is expected to decompose. The hazardous decomposition products resulting from combustion are primarily carbon monoxide (CO) and carbon dioxide (CO₂).[3]

A study on the thermal analysis of a copolymer, poly(ethylene brassylate-co-squaric acid), provides some insight into the decomposition of the squarate moiety. The thermal degradation of this copolymer, analyzed by simultaneous thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS), indicated the release of carbon dioxide as a major degradation product from the ester groups. Carbon monoxide was also detected.[3] This suggests a likely decomposition pathway for the squarate ring involving decarboxylation and decarbonylation.

Despite extensive searches, specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for pure diethyl squarate, including onset decomposition temperature, peak decomposition temperature, and associated enthalpy changes, were not found in the reviewed literature. Similarly, detailed kinetic parameters such as activation energy for its thermal decomposition are not publicly available.

Proposed Decomposition Pathway

Based on the decomposition products identified from a squaric acid-containing copolymer, a general decomposition pathway for diethyl squarate can be proposed. The initial steps likely involve the cleavage of the ester groups and subsequent fragmentation of the cyclobutene (B1205218) ring.

Caption: Proposed thermal decomposition pathway of diethyl squarate.

Experimental Protocols for Thermal Analysis

For researchers intending to investigate the thermal stability and decomposition of diethyl squarate, the following established methodologies are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the onset and completion temperatures of decomposition.

Objective: To determine the thermal stability and decomposition profile of diethyl squarate.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of diethyl squarate into a suitable TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Purge Gas: Use an inert gas such as nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures and enthalpies of processes like melting, crystallization, and decomposition.

Objective: To determine the enthalpy of decomposition and to observe any phase transitions of diethyl squarate prior to decomposition.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of diethyl squarate into a hermetically sealed DSC pan to prevent evaporation before decomposition.

-

Instrument Setup:

-

Purge Gas: Use an inert gas like nitrogen at a constant flow rate.

-

Temperature Program: Heat the sample from ambient temperature through its decomposition range at a constant heating rate (e.g., 10 °C/min). An empty, sealed pan should be used as a reference.

-

-

Data Analysis: Record the heat flow as a function of temperature. Exothermic or endothermic peaks will indicate thermal events. The area under the decomposition peak can be integrated to determine the enthalpy of decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Objective: To identify the specific chemical compounds produced during the thermal decomposition of diethyl squarate.

Apparatus: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

Procedure:

-

Sample Preparation: A small amount of diethyl squarate (typically in the microgram range) is placed in a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to a set pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (helium).

-

GC Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection and Identification: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual decomposition products by comparing them to spectral libraries.

Caption: Workflow for the thermal analysis of diethyl squarate.

Conclusion

While diethyl squarate is a valuable reagent in chemical synthesis, a comprehensive, publicly available dataset on its thermal stability and decomposition is currently lacking. The primary decomposition products upon combustion are known to be carbon monoxide and carbon dioxide. Further research utilizing standard thermal analysis techniques such as TGA, DSC, and Py-GC-MS is required to generate quantitative data on its decomposition profile, energetics, and the full range of decomposition products under various conditions. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

In-Depth Technical Guide: Safety and Handling of CAS 5231-87-8 (Diethyl Squarate)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of CAS 5231-87-8, commonly known as Diethyl Squarate. The information is intended to support risk assessment and ensure safe laboratory practices when working with this compound.

Chemical Identification and Physical Properties

| Identifier | Value | Reference |

| CAS Number | 5231-87-8 | [1][2][3][4][5][6][7][8][9] |

| Common Name | Diethyl Squarate | [2][6][7][8] |

| Synonyms | 3,4-Diethoxy-3-cyclobutene-1,2-dione, Squaric acid diethyl ester | [2][6][8] |

| Molecular Formula | C₈H₁₀O₄ | [8] |

| Molecular Weight | 170.16 g/mol | [10] |

| Appearance | Clear yellow to light brownish liquid | |

| Boiling Point | 95 °C at 0.1 mmHg | [6] |

| Flash Point | > 110 °C (> 230 °F) | [6] |

| Density | 1.15 g/mL at 25 °C |

Hazard Identification and Classification

Diethyl squarate is classified as a hazardous substance. The primary hazards are associated with its sensitizing and irritant properties.

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Danger | H315: Causes skin irritation.[1][6] |

| Serious Eye Damage/Irritation | Category 2A | Danger | H319: Causes serious eye irritation.[1][6] |

| Respiratory Sensitization | Category 1 | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][6] |

| Skin Sensitization | Category 1 | Danger | H317: May cause an allergic skin reaction.[1][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Danger | H335: May cause respiratory irritation.[6] |

Toxicological Information

Detailed quantitative toxicological data for diethyl squarate is limited. The primary toxicological concerns are its potent sensitizing effects.

| Endpoint | Value | Reference |

| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available | [3] |

| LD50/LC50 | Data not available | [2] |

| Occupational Exposure Band Limit | ≤ 0.1 ppm | [11] |

Note: The absence of specific LD50/LC50 values does not imply a lack of toxicity. The substance should be handled with care due to its known sensitizing properties.

Experimental Protocols

Diethyl squarate is used as a positive control in the OECD Test Guideline 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA) .[12][13][14][15] This assay is a key component of integrated testing strategies for skin sensitization.

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA is an in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing cysteine and lysine (B10760008).[12][13][15] This reactivity is considered the molecular initiating event in the adverse outcome pathway for skin sensitization.[12][15]

Methodology Overview:

-

Peptide Solutions: Standardized solutions of a cysteine-containing peptide and a lysine-containing peptide are prepared.[13]

-

Test Chemical Incubation: The test chemical (in this case, diethyl squarate as a positive control) is incubated with each peptide solution for a defined period under controlled temperature and pH.[13]

-

Analysis: The concentration of the remaining, unreacted peptide is determined using High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

-

Peptide Depletion Calculation: The percentage of peptide depletion is calculated by comparing the peak area of the peptide in the presence of the test chemical to the peak area of the reference controls.

-

Reactivity Classification: Based on the mean cysteine and lysine depletion, the chemical is categorized into one of four reactivity classes: minimal, low, moderate, or high.

Signaling Pathways

Adverse Outcome Pathway (AOP) for Skin and Respiratory Sensitization

The toxicity of diethyl squarate is primarily driven by its ability to act as a sensitizer. The underlying mechanism is described by the Adverse Outcome Pathway (AOP) for skin and respiratory sensitization. The process begins with the chemical (a hapten) binding to endogenous proteins, which triggers a cascade of immunological responses.

Caption: Adverse Outcome Pathway for Chemical Sensitization.

Safety and Handling Precautions

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Ensure eyewash stations and safety showers are readily accessible.[4]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[4]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[4][8]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[6]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid breathing vapors or mist.[3] Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and acids.[3][6] Keep the container tightly closed.[3] For long-term storage, keep in a cool, dry place.[3]

First Aid Measures

-

Inhalation: Move the person to fresh air.[1][6] If breathing is difficult, give oxygen.[1] Seek medical attention.[1][6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.[1] If skin irritation or a rash occurs, get medical advice/attention.[6]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do.[6] Continue rinsing.[6] Seek medical attention.[6]

-

Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water. Seek immediate medical attention.[6]

Spill and Disposal Procedures

-

Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[3] Ensure adequate ventilation and wear appropriate PPE during cleanup.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.[8]

Logical Workflow for Handling and Safety

The following diagram illustrates a logical workflow for ensuring safety when handling CAS 5231-87-8.

Caption: Safe Handling Workflow for CAS 5231-87-8.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. aksci.com [aksci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. CAS 5231-87-8: Diethyl squarate | CymitQuimica [cymitquimica.com]

- 8. fishersci.de [fishersci.de]

- 9. 5231-87-8 | this compound - Capot Chemical [capotchem.com]

- 10. Diethyl squarate | C8H10O4 | CID 123228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. x-cellr8.com [x-cellr8.com]

- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 15. flashpointsrl.com [flashpointsrl.com]

An In-depth Technical Guide to the Synthesis of Squaric Acid Esters with Diverse Alkyl Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of squaric acid esters, molecules of significant interest in medicinal chemistry and drug development due to their unique structural and electronic properties. Squaric acid derivatives serve as versatile scaffolds and bioisosteric replacements for common functional groups, leading to the development of novel therapeutic agents. This document details the most effective synthetic methodologies for preparing both symmetrical and unsymmetrical squaric acid esters with a variety of alkyl substituents, presents quantitative data in accessible formats, and outlines detailed experimental protocols. Furthermore, it explores the role of these compounds in modulating key signaling pathways, offering insights for their application in drug discovery.

Synthesis of Symmetrical Dialkyl Squarates

The most efficient and widely adopted method for the synthesis of symmetrical dialkyl squarates is the reaction of squaric acid with an alcohol in the presence of a trialkyl orthoformate. This method is lauded for its high yields, operational simplicity, safety, and scalability, making it suitable for producing multigram quantities of the desired esters.[1] The orthoformate acts as a dehydrating agent, driving the equilibrium towards the formation of the ester.

The general reaction scheme is as follows:

Caption: General synthesis of symmetrical dialkyl squarates.

Quantitative Data for Symmetrical Dialkyl Squarate Synthesis

The orthoformate method has been successfully applied to a range of primary, secondary, and tertiary alcohols, affording the corresponding dialkyl squarates in good to excellent yields. A summary of the reaction conditions and yields for various alkyl groups is presented in Table 1.

| Alkyl Group (R) | Alcohol | Orthoformate | Reaction Time (h) | Temperature | Yield (%) | Reference |

| Methyl | Methanol (B129727) | Trimethyl orthoformate | 24 | Reflux | 89 | [1][2] |

| Ethyl | Ethanol (B145695) | Triethyl orthoformate | 48 | Reflux (80°C) | 97 | [3][4] |

| Isopropyl | Isopropanol | Triisopropyl orthoformate | 24 | Reflux | 81 | [1] |

| n-Butyl | n-Butanol | Tri-n-butyl orthoformate | 24 | Reflux | 92 | [1] |

| t-Butyl | t-Butanol | Trimethyl orthoformate | 24 | Reflux | 77 | [1] |

Table 1: Synthesis of Symmetrical Dialkyl Squarates via the Orthoformate Method.

Detailed Experimental Protocols for Symmetrical Dialkyl Squarates

1.2.1. Synthesis of Dimethyl Squarate [1][2]

A 500-mL round-bottomed flask is charged with squaric acid (20.52 g, 180.0 mmol), methanol (180 mL), and trimethyl orthoformate (38.78 g, 365.4 mmol). The mixture is equipped with a reflux condenser and a drying tube. The reaction is heated to reflux with stirring for 4 hours. Subsequently, 50 mL of the solvent is removed by distillation over 2 hours to eliminate the methyl formate (B1220265) byproduct. The remaining solution is then refluxed for an additional 18 hours. After cooling, the volatile components are removed under reduced pressure. The resulting pale yellow solid is dissolved in methylene (B1212753) chloride and purified by flash chromatography on silica (B1680970) gel to afford dimethyl squarate as a white solid.

1.2.2. Synthesis of Diethyl Squarate [3][4]

In a reaction vessel, squaric acid (3.00 g, 26.4 mmol) is dissolved in anhydrous ethanol (150 mL). Triethyl orthoformate (12.0 mL, 72.2 mmol) is added to the stirred solution at room temperature. The mixture is then heated to reflux at 80°C for 48 hours. After the reaction is complete, the solvent is removed under reduced pressure. The crude product is purified by flash chromatography to yield diethyl squarate as a yellow oil.

1.2.3. Synthesis of Di-tert-butyl Squarate [1]

For the synthesis of di-tert-butyl squarate, a notable modification is employed due to the limited availability of tri-tert-butyl orthoformate. The reaction is carried out by refluxing a solution of squaric acid in tert-butanol (B103910) in the presence of trimethyl orthoformate. The use of trimethyl orthoformate leads to the in situ generation of methanol, which competes with tert-butanol in the esterification process. This results in the formation of a mixture of di-tert-butyl squarate and dimethyl squarate. The products are then separated by chromatography.

Synthesis of Unsymmetrical Squaric Acid Esters

Unsymmetrical squaric acid esters, particularly monoester-monoamides, are of great interest in drug design and bioconjugation as they allow for the introduction of two different functionalities onto the squaric acid core.[5] The synthesis of these compounds is typically achieved through a stepwise approach, taking advantage of the differential reactivity of the ester groups in the dialkyl squarate starting material.

The general workflow for the synthesis of unsymmetrical squaric acid monoester-monoamides is depicted below:

Caption: Synthesis of unsymmetrical squaric acid monoester-monoamides.

The key to this synthesis is the reduced reactivity of the second ester group after the first has been converted to an amide, allowing for the isolation of the monosubstituted product.[6]

Detailed Experimental Protocol for Unsymmetrical Squaric Acid Ester-Amide

2.1.1. General Procedure for the Synthesis of Ethyl Squarate Monoamides

To a solution of diethyl squarate (1 equivalent) in a suitable solvent such as methanol or ethanol at room temperature, the desired primary or secondary amine (1 equivalent) is added. The reaction mixture is stirred for a specified period (typically 1 to 24 hours), during which the formation of the mono-substituted product can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure squaric acid monoester-monoamide. For less nucleophilic amines, such as anilines, the addition of a Lewis acid catalyst like zinc triflate (Zn(OTf)₂) may be necessary to promote the reaction.[2]

Application in Drug Development: Targeting Signaling Pathways

Squaric acid and its ester derivatives have emerged as valuable pharmacophores in drug discovery, primarily due to their ability to act as bioisosteric mimics of phosphate (B84403) and carboxylate groups.[4][7] This property allows them to interact with biological targets such as enzymes involved in critical signaling pathways.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

One of the most significant applications of squaric acid derivatives is in the development of inhibitors for protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play crucial roles in regulating signal transduction pathways by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity is implicated in various diseases, including cancer, diabetes, and autoimmune disorders.[3][7]

Squaric acid-based molecules can act as phosphate mimics and bind to the active site of PTPs, thereby inhibiting their enzymatic activity.[7] This inhibition can modulate downstream signaling events. For instance, inhibition of PTP1B, a negative regulator of the insulin (B600854) signaling pathway, can enhance insulin sensitivity, making it a target for the treatment of type 2 diabetes.[7]

The mechanism of PTP inhibition by a squaric acid derivative can be visualized as follows:

Caption: Inhibition of PTP signaling by a squaric acid derivative.

Inhibition of Matrix Metalloproteases (MMPs)

Squaric acid-based peptidomimetics have also been developed as inhibitors of matrix metalloproteases (MMPs).[4] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overexpression is associated with diseases such as cancer, arthritis, and cardiovascular disease. The squaric acid core in these inhibitors is designed to chelate the active site zinc ion, a mechanism similar to that of hydroxamic acid-based MMP inhibitors.[8] By blocking the activity of MMPs, these squaric acid derivatives can prevent tissue degradation and disease progression.

Conclusion

The synthesis of squaric acid esters with diverse alkyl groups offers a powerful platform for the development of novel molecules with significant potential in medicinal chemistry. The orthoformate-mediated synthesis of symmetrical dialkyl squarates provides an efficient and scalable route to these key intermediates. Furthermore, the stepwise synthesis of unsymmetrical squaric acid esters allows for the introduction of varied functionalities, crucial for tuning the biological activity and pharmacokinetic properties of drug candidates. The ability of the squaric acid moiety to act as a bioisostere for phosphate and carboxylate groups has led to the successful design of potent enzyme inhibitors targeting key signaling pathways involved in a range of diseases. This technical guide provides researchers and drug development professionals with the essential knowledge and methodologies to explore the vast potential of squaric acid chemistry in their quest for new and effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Squaric acids: a new motif for designing inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Squaric Acid-Based Peptidic Inhibitors of Matrix Metalloprotease-1 (MMP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 6. Be squared: expanding the horizon of squaric acid-mediated conjugations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Squaric acid-based peptidic inhibitors of matrix metalloprotease-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Diethyl squarate as a linker in bioconjugation protocols

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl squarate is a versatile bifunctional linker that has gained significant traction in the field of bioconjugation. Its unique reactivity profile allows for the efficient and selective coupling of amine-containing molecules to biomolecules such as proteins, antibodies, and peptides.[1][2] The squarate core, a four-membered ring system, reacts sequentially with two different primary amines, enabling the formation of stable, asymmetric squaramide linkages.[3][4] This two-step reactivity, with the second amidation step being significantly slower than the first, provides a high degree of control over the conjugation process.[3]

These application notes provide an overview of the chemistry of diethyl squarate and detailed protocols for its use in key bioconjugation applications, including the synthesis of neoglycoproteins, antibody-drug conjugates (ADCs), and stapled peptides.